Carbacrine

Description

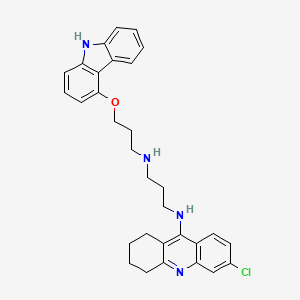

Carbacrine is a multifunctional, multi-target-directed ligand (MTDL) designed for Alzheimer’s disease (AD) therapy. It combines structural elements from tacrine (a cholinesterase inhibitor) and carvedilol (a β-blocker with neuroprotective properties) to target multiple pathological pathways in AD . Its molecular structure integrates a tacrine-derived moiety linked to a carbazole core, enabling dual binding to acetylcholinesterase (AChE) catalytic and peripheral anionic sites (PAS) while antagonizing NMDA receptors (NMDARs) .

Properties

Molecular Formula |

C31H33ClN4O |

|---|---|

Molecular Weight |

513.1 g/mol |

IUPAC Name |

N-[3-(9H-carbazol-4-yloxy)propyl]-N'-(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine |

InChI |

InChI=1S/C31H33ClN4O/c32-21-14-15-24-28(20-21)36-26-11-4-2-9-23(26)31(24)34-18-6-16-33-17-7-19-37-29-13-5-12-27-30(29)22-8-1-3-10-25(22)35-27/h1,3,5,8,10,12-15,20,33,35H,2,4,6-7,9,11,16-19H2,(H,34,36) |

InChI Key |

LPEKEPLZQKHSPL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NCCCNCCCOC4=CC=CC5=C4C6=CC=CC=C6N5 |

Synonyms |

carbacrine |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Mechanisms:

- AChE Inhibition : Carbacrine inhibits AChE with an IC50 of 2.15 nM , surpassing many classical AChE inhibitors like tacrine .

- NMDAR Antagonism: Blocks glutamate-induced neurotoxicity via noncompetitive NMDAR antagonism (IC50 = 0.74 µM for NR1/NR2A subunits), outperforming carvedilol .

- Amyloid-β (Aβ) Modulation : Reduces Aβ self-aggregation and AChE-induced aggregation by 36% at 10 µM .

- Antioxidant Activity : Scavenges reactive oxygen species (ROS) with an IC50 of 23 µM , exceeding trolox’s efficacy .

This compound exemplifies the MTDL strategy, addressing cholinergic deficits, excitotoxicity, oxidative stress, and Aβ pathology in a single molecule .

Comparison with Similar Compounds

The following table and analysis compare this compound’s pharmacological profile with other AD therapeutics, including single-target drugs, combination therapies, and MTDLs.

Critical Analysis:

Single-Target Drugs (Donepezil, Memantine): Donepezil (AChE inhibitor) and Memantine (NMDAR antagonist) are FDA-approved but address isolated pathways. This compound’s dual inhibition (AChE IC50 = 2.15 nM; NMDAR IC50 = 0.74 µM) suggests comparable or superior efficacy to these monotherapies .

Combination Therapy (Namzaric): Namzaric combines Donepezil and Memantine but lacks the antioxidant and Aβ-modulating effects of this compound. Its requirement for dual dosing may increase patient non-compliance .

Memoquin: A quinone-bearing MTDL with AChE inhibition, Aβ modulation, and antioxidant properties but lacks quantitative NMDAR data .

Research Findings and Limitations

Advantages:

- Synergistic Neuroprotection : this compound’s multimodal action addresses AD’s complex pathology more comprehensively than single-target or dual-mechanism drugs .

- Improved Potency : Its NMDAR antagonism (IC50 = 0.74 µM) is 10-fold more potent than carvedilol, and its antioxidant activity surpasses trolox .

Limitations:

- Limited In Vivo Data: Most studies cited are in vitro; preclinical AD models are needed to validate efficacy and safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.